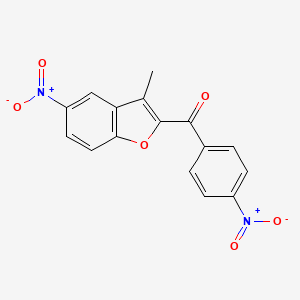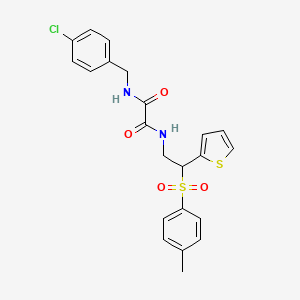![molecular formula C17H18Cl2N2O B2508281 1-(4-(2-氯苯氧基)丁基)-1H-苯并[d]咪唑盐酸盐 CAS No. 1052511-35-9](/img/structure/B2508281.png)
1-(4-(2-氯苯氧基)丁基)-1H-苯并[d]咪唑盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-(2-chlorophenoxy)butyl)-1H-benzo[d]imidazole hydrochloride is a useful research compound. Its molecular formula is C17H18Cl2N2O and its molecular weight is 337.24. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(2-chlorophenoxy)butyl)-1H-benzo[d]imidazole hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(2-chlorophenoxy)butyl)-1H-benzo[d]imidazole hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
医药化学
咪唑及其衍生物是医药化学中最重要和最普遍的杂环之一 . 它们表现出广泛的重要药理或生物活性,并且被制药公司广泛研究和应用于药物发现 .
抗菌应用
含咪唑的化合物已被广泛用于治疗多种类型的疾病,包括抗菌感染 .
抗真菌应用
抗炎应用
抗病毒应用
抗寄生虫应用
抗癌应用
酶抑制
未来方向
Given the broad range of applications and biological activities of imidazole-containing compounds, there is significant interest in the development of novel methods for the regiocontrolled synthesis of substituted imidazoles . This is due to the increasing public health problems due to antimicrobial resistance (AMR) in drug therapy . Therefore, the development of new drugs that overcome the AMR problems is necessary .
作用机制
Target of Action
It is known that imidazole derivatives can interact with various proteins and enzymes
Mode of Action
Imidazole derivatives are known to interact with their targets through various mechanisms, such as acting as a ligand , or inhibiting the active surface atoms, leading to the decrease of the surface concentration of the hydrogen ions .
Biochemical Pathways
Imidazole derivatives can influence a variety of biochemical pathways depending on their specific targets .
Result of Action
Some imidazole derivatives have been reported to exhibit antibacterial and antifungal activities .
生化分析
Biochemical Properties
1-(4-(2-chlorophenoxy)butyl)-1H-benzo[d]imidazole hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to imidazoline receptors, which are involved in the regulation of blood pressure and insulin secretion . The compound’s interaction with these receptors suggests potential therapeutic applications in treating hypertension and diabetes. Additionally, 1-(4-(2-chlorophenoxy)butyl)-1H-benzo[d]imidazole hydrochloride may inhibit certain enzymes, such as monoamine oxidase, which is involved in the metabolism of neurotransmitters .
Cellular Effects
1-(4-(2-chlorophenoxy)butyl)-1H-benzo[d]imidazole hydrochloride exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis . Furthermore, 1-(4-(2-chlorophenoxy)butyl)-1H-benzo[d]imidazole hydrochloride can alter the expression of genes involved in inflammatory responses, thereby potentially reducing inflammation in certain conditions .
Molecular Mechanism
The molecular mechanism of action of 1-(4-(2-chlorophenoxy)butyl)-1H-benzo[d]imidazole hydrochloride involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as imidazoline receptors and enzymes, leading to their inhibition or activation . This binding can result in changes in gene expression and subsequent alterations in cellular function. For instance, the inhibition of monoamine oxidase by 1-(4-(2-chlorophenoxy)butyl)-1H-benzo[d]imidazole hydrochloride can lead to increased levels of neurotransmitters, which may have therapeutic implications for neurological disorders .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-(2-chlorophenoxy)butyl)-1H-benzo[d]imidazole hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 1-(4-(2-chlorophenoxy)butyl)-1H-benzo[d]imidazole hydrochloride is relatively stable under standard laboratory conditions . Prolonged exposure to light and heat may lead to its degradation, resulting in reduced efficacy.
Dosage Effects in Animal Models
The effects of 1-(4-(2-chlorophenoxy)butyl)-1H-benzo[d]imidazole hydrochloride vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as reducing blood pressure and improving insulin sensitivity . At higher doses, toxic or adverse effects may occur, including hepatotoxicity and neurotoxicity . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
1-(4-(2-chlorophenoxy)butyl)-1H-benzo[d]imidazole hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, the compound is metabolized by cytochrome P450 enzymes, which are responsible for its biotransformation and elimination . Additionally, 1-(4-(2-chlorophenoxy)butyl)-1H-benzo[d]imidazole hydrochloride can affect metabolic flux and alter metabolite levels, potentially impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 1-(4-(2-chlorophenoxy)butyl)-1H-benzo[d]imidazole hydrochloride within cells and tissues are crucial for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, including the cytoplasm and nucleus . The distribution of 1-(4-(2-chlorophenoxy)butyl)-1H-benzo[d]imidazole hydrochloride within tissues can influence its therapeutic efficacy and potential side effects.
Subcellular Localization
1-(4-(2-chlorophenoxy)butyl)-1H-benzo[d]imidazole hydrochloride exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For instance, it has been observed to accumulate in the mitochondria, where it can influence mitochondrial function and energy production . Understanding the subcellular localization of 1-(4-(2-chlorophenoxy)butyl)-1H-benzo[d]imidazole hydrochloride is essential for elucidating its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
1-[4-(2-chlorophenoxy)butyl]benzimidazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O.ClH/c18-14-7-1-4-10-17(14)21-12-6-5-11-20-13-19-15-8-2-3-9-16(15)20;/h1-4,7-10,13H,5-6,11-12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCLBXJAIDLTALL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CCCCOC3=CC=CC=C3Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(2,2,2-Trifluoroethyl)cyclobutyl]prop-2-enamide](/img/structure/B2508200.png)
![3-benzyl-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2508201.png)

![2-chloro-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}acetamide](/img/structure/B2508204.png)
![8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-7-(3-hydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2508208.png)

![4-[1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B2508211.png)


![3-[3,4-dihydro-2(1H)-isoquinolinylcarbonyl]-6-isobutylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2508215.png)
![(4-Ethylbenzyl)[2-(1H-indol-3-YL)ethyl]amine](/img/structure/B2508217.png)
![N2-[2-(Methylsulfonyl)phenyl]pyrimidine-2,4-diamine](/img/structure/B2508218.png)
![(3Z)-1-(4-fluorobenzyl)-3-{[(4-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2508221.png)
